Internal Standard Accuracy vs. Enzymatic Assay
When employed as an internal standard in a stable isotope dilution GC-MS assay, D-Galactose-13C-5 (and its ¹³C-labeled analogs) enabled the quantification of endogenous plasma D-galactose. The resulting concentrations were considerably lower (3- to 18-fold) than those obtained from a conventional enzymatic assay, indicating a significant reduction in non-specific signal and measurement error [1].
| Evidence Dimension | Plasma D-galactose concentration measurement accuracy |
|---|---|
| Target Compound Data | Concentration in healthy adults: 0.12 ± 0.03 μmol/L (n=16) |
| Comparator Or Baseline | Conventional enzymatic assay (values not numerically reported in source, but stated as 3- to 18-fold higher) |
| Quantified Difference | 3- to 18-fold lower (more accurate) concentrations measured with the isotope dilution method |
| Conditions | Human plasma from postabsorptive healthy adults, diabetic patients, and patients with classical galactosemia; analysis by GC-MS with positive chemical ionization. |
Why This Matters
This quantitative difference demonstrates that procurement of D-Galactose-13C-5 is essential for achieving accurate, interference-free quantitation of endogenous galactose, a critical parameter for studying metabolic disorders.
- [1] Schadewaldt, P., et al. Analysis of Concentration and 13C Enrichment of d-Galactose in Human Plasma. Clinical Chemistry, 2000, 46(5), 612-619. View Source
